molecular formula C10H9F3O3 B1412718 2-(2,2-Difluoro-propoxy)-4-fluoro-benzoic acid CAS No. 2158482-07-4

2-(2,2-Difluoro-propoxy)-4-fluoro-benzoic acid

Cat. No. B1412718
CAS RN: 2158482-07-4
M. Wt: 234.17 g/mol
InChI Key: ZHSGCBLKDXWMHZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-(2,2-Difluoro-propoxy)-4-fluoro-benzoic acid” is not available in the sources I found .


Chemical Reactions Analysis

Specific chemical reactions involving “2-(2,2-Difluoro-propoxy)-4-fluoro-benzoic acid” are not mentioned in the available sources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2,2-Difluoro-propoxy)-4-fluoro-benzoic acid” are not detailed in the available sources .

Scientific Research Applications

Fluorescence Probes for Reactive Oxygen Species Detection

2-(2,2-Difluoro-propoxy)-4-fluoro-benzoic acid is involved in the development of novel fluorescence probes that can selectively detect highly reactive oxygen species (hROS), such as hydroxyl radical (⋅OH) and reactive intermediates of peroxidase. These probes, designed for biological and chemical applications, are advantageous for their resistance to light-induced autoxidation and ability to visualize reactive species in living cells (Setsukinai et al., 2003).

Directed Lithiation of Benzoic Acids

In the field of organic chemistry, the directed lithiation of benzoic acids, including derivatives like 2-(2,2-Difluoro-propoxy)-4-fluoro-benzoic acid, is a significant area of study. This process facilitates the creation of ortho-substituted products, expanding the possibilities for synthesizing compounds with various functionalities (Bennetau et al., 1995).

Interaction Studies in Electrochemistry

Electrochemical studies, such as cyclic voltammetry, have investigated the interactions of metal ions with compounds like 4-Fluoro benzoic acid. This research is essential for understanding the redox behavior of metal complexes and their potential applications in fields like sensor technology and materials science (Gomaa et al., 2020).

Hydrogen Bonded Liquid Crystals

The study of hydrogen-bonded liquid crystals, involving compounds such as 4-(octyloxy)-3-fluoro benzoic acid, provides insights into the influence of fluorine atoms on the electro-optical and thermal properties of these materials. This research is fundamental for advancing liquid crystal technology and developing new materials with specific properties (Fouzai et al., 2018).

Synthesis of Fluorinated Analogs

In the pharmaceutical and chemical industries, the synthesis of fluorinated analogs of various compounds, including benzoic acids, is a key area of research. These studies focus on creating novel compounds with enhanced properties for potential use in drug development and other applications (Marecek & Prestwich, 1989).

Mechanism of Action

The mechanism of action of “2-(2,2-Difluoro-propoxy)-4-fluoro-benzoic acid” is not described in the sources I found .

Future Directions

The future directions for the study or use of “2-(2,2-Difluoro-propoxy)-4-fluoro-benzoic acid” are not mentioned in the available sources .

properties

IUPAC Name

2-(2,2-difluoropropoxy)-4-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-10(12,13)5-16-8-4-6(11)2-3-7(8)9(14)15/h2-4H,5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHSGCBLKDXWMHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=C(C=CC(=C1)F)C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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